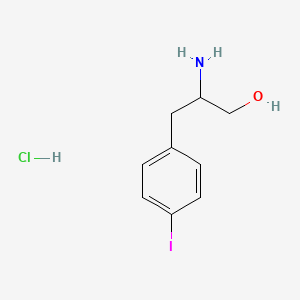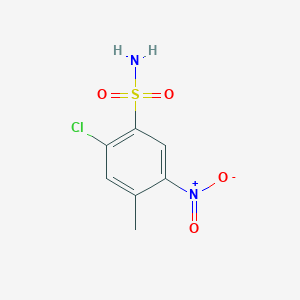
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the family of chlorinated nitroaromatic compounds. These compounds are significant in various chemical syntheses and industrial applications due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide typically involves the nitration of 2-Chloro-4-methylbenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Reduction: 2-Amino-4-methyl-5-nitrobenzene-1-sulfonamide.
Substitution: 2-Hydroxy-4-methyl-5-nitrobenzene-1-sulfonamide.
Oxidation: 2-Chloro-4-carboxy-5-nitrobenzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitrotoluene
- 4-Chloro-3-nitrotoluene
- 1-Chloro-4-methyl-2-nitrobenzene
Uniqueness
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the aromatic ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C7H7ClN2O4S |
|---|---|
Peso molecular |
250.66 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3,(H2,9,13,14) |
Clave InChI |
AGZVJKFFFCZEIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)
![Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis](/img/structure/B12315996.png)
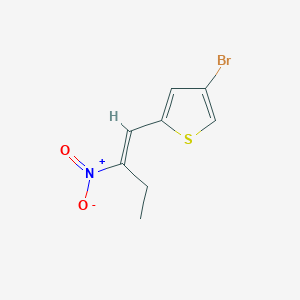
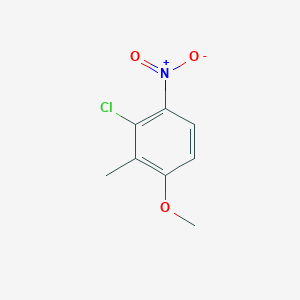
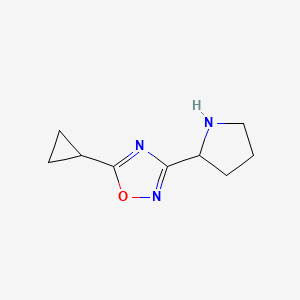

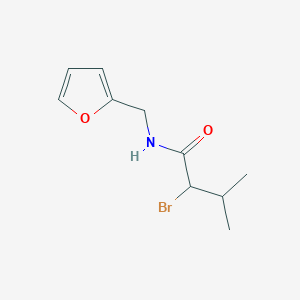
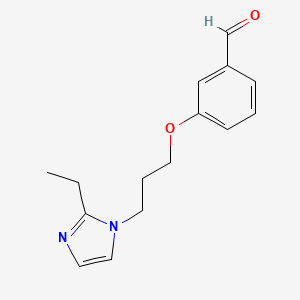
![2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)
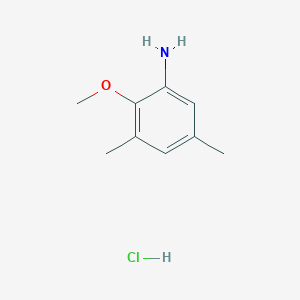
![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
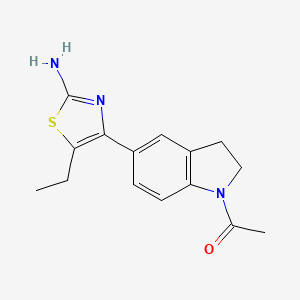
![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
